2-(Tetrahydrofuran-2-yl)acetic acid

Descripción general

Descripción

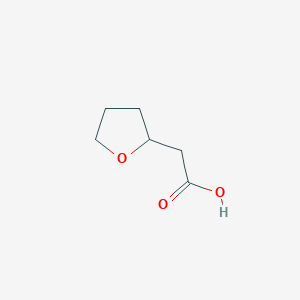

2-(Tetrahydrofuran-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the Corey-Kim oxidation of 2-(Oxolan-2-yl)ethane-1,1-diol using dimethyl sulfide . This method is known for its efficiency in converting secondary alcohols to their corresponding acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Tetrahydrofuran-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the tetrahydrofuran ring and the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Ecological Applications

Pollinator Attractants

One of the most significant applications of 2-(Tetrahydrofuran-2-yl)acetic acid is its role as a semiochemical in attracting pollinators, particularly in sexually deceptive orchids such as Cryptostylis ovata. This compound has been identified as a key attractant for male wasps (Lissopimpla excelsa), facilitating the reproductive success of these orchids through mimicry and chemical signaling.

Case Study: Field Bioassays

Research conducted by Bohman et al. (2019) demonstrated that field trials using this compound attracted a significant number of male wasps. The study utilized chiral-phase gas chromatography and high-performance liquid chromatography to confirm the enantiomeric purity of the compound, which was found to be predominantly in its S-configuration. The results indicated that when presented in specific concentrations, this compound effectively drew wasps closer, showcasing its potential as a long-range pollinator attractant .

Synthetic Chemistry Applications

Synthesis of Derivatives

The synthesis of esters and other derivatives of this compound has been explored extensively. These derivatives are valuable in various applications, including pharmaceuticals and agrochemicals. The compound can be synthesized through methods such as Fischer esterification, which allows for the production of methyl and ethyl esters that retain the biological activity of the parent compound .

The applications of this compound extend beyond pollinator attraction and synthetic chemistry. Future research could explore its potential roles in:

- Pharmaceutical Development : Investigating the biological activity of its derivatives could lead to new therapeutic agents.

- Ecological Studies : Understanding its interactions within ecosystems could provide insights into plant-pollinator dynamics.

- Sustainable Agriculture : Utilizing this compound as a natural attractant could enhance pollination efficiency in agricultural systems.

Mecanismo De Acción

The mechanism of action of 2-(Tetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a semiochemical, attracting pollinators through chemical mimicry. The compound’s structure allows it to bind to receptors on the pollinators, triggering behavioral responses .

Comparación Con Compuestos Similares

- 2-(Oxolan-2-yl)ethan-1-ol

- 3-(Tetrahydro-2-furanyl)propanoic acid

- 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Uniqueness: 2-(Tetrahydrofuran-2-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a pollinator attractant sets it apart from other similar compounds, highlighting its potential ecological and biological significance .

Actividad Biológica

2-(Tetrahydrofuran-2-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions. Its molecular formula is with a CID of 228726 in PubChem .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a semiochemical , particularly in attracting pollinators. The compound mimics certain natural chemicals that attract pollinators, facilitating plant reproduction. This interaction occurs through specific binding to receptors on pollinators, triggering behavioral responses .

Table 1: Summary of Biological Activities

Pollinator Attraction

Research has demonstrated that this compound is effective in attracting specific pollinators, such as the wasp species Lissopimpla excelsa. Field experiments showed that the synthetic compound attracted wasps within close proximity, indicating its efficacy as a semiochemical .

Therapeutic Potential

The compound is also being explored for potential therapeutic applications, particularly in relation to metabolic syndrome. It has shown affinity for adiponectin receptors, which are crucial in regulating glucose levels and fatty acid breakdown . This suggests that this compound could play a role in managing metabolic disorders.

Propiedades

IUPAC Name |

2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVQOXHVRVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281498 | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-00-6 | |

| Record name | 2434-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 2-(tetrahydrofuran-2-yl)acetic acid interact with its target, and what are the downstream effects?

A1: this compound, along with its methyl and ethyl ester derivatives, acts as a long-range attractant for the male Lissopimpla excelsa wasp, the primary pollinator of the Cryptostylis ovata orchid []. The compound mimics the pheromones released by female wasps, deceiving the males into landing on the orchid's flower. This interaction facilitates pollination, highlighting a fascinating example of chemical mimicry in nature. Notably, the S enantiomer of this compound is the naturally occurring and biologically active form [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.